

DC360 stability and storage conditions for long-term use.

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Compound of Interest

Compound Name: DC360

Cat. No.: B1192582

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Application Notes and Protocols for DC360

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel, intrinsically fluorescent synthetic analogue of all-trans-retinoic acid (ATRA). [1][2] It serves as a powerful molecular probe for the biochemical and intracellular characterization of retinoid signaling pathways.[1] Due to its strong, solvatochromatic fluorescence, **DC360** is a valuable tool for cellular imaging, flow cytometry, and protein-ligand binding assays.[2] It exhibits high-affinity binding to Cellular Retinoid Binding Protein II (CRABP II), a key protein in retinoic acid trafficking, making it an excellent probe for studying this interaction.[2][3]

These application notes provide detailed guidelines for the long-term storage, stability, and use of **DC360** in various research applications.

Product Information

DC360 is a solid powder, soluble in DMSO, and is shipped under ambient temperature as a non-hazardous chemical.[1]

Property	Value	Reference
IUPAC Name	4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid	[1]
Molecular Formula	C ₂₃ H ₂₃ NO ₂	[1]
Molecular Weight	345.44 g/mol	[1]
CAS Number	2324152-25-0	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	DMSO	[1]

Stability and Storage Conditions

Proper storage of **DC360** is critical to ensure its stability and performance for long-term use. The compound is light-stable and does not require special precautions during routine handling.

Format	Storage Temperature	Duration	Conditions	Shelf Life	Reference
Solid	0°C to 4°C	Short-term (days to weeks)	Dry, dark, tightly sealed vial	-	[1]
Solid	-20°C	Long-term (months to years)	Dry, dark, tightly sealed vial	>3 years	[1]
DMSO Solution	4°C to -20°C	Long-term	Store in the dark in tightly sealed vials.	Approx. 6-12 months	
Shipping	Ambient Temperature	Short-term (weeks)	Stable for ordinary shipping durations.	-	[1]

Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.

Application Notes

Preparation of Stock Solutions

- Solvent Selection: **DC360** is readily soluble in Dimethyl Sulfoxide (DMSO).[\[1\]](#)
- Procedure:
 - Briefly centrifuge the vial of solid **DC360** to ensure all powder is at the bottom.
 - Prepare a stock solution, typically at a concentration of 1-10 mM, by adding the appropriate volume of high-purity DMSO.
 - Vortex thoroughly to ensure complete dissolution.

- Storage: Store the DMSO stock solution in aliquots at -20°C in tightly sealed, light-protected vials to minimize freeze-thaw cycles.

Use in Cellular Imaging

DC360's intrinsic fluorescence allows for direct visualization within cells, often localizing to the nucleus.^[2] Its photophysical properties are highly solvatochromatic, meaning the emission wavelength and intensity are dependent on the local environment. This can provide additional information about the probe's localization and binding partners.

- Excitation: Use standard UV-A (e.g., DAPI filter set) or 405 nm violet light sources.
- Emission: The emission is blue-shifted and intense in non-polar environments and red-shifted and weaker in polar environments. For example, in DMSO, the excitation/emission maxima are ~351/442 nm.
- General Protocol: See Section 5.2 for a detailed protocol.

Use in Protein Binding Assays

DC360 binds with high affinity to CRABP II ($K_d = 34.0 \pm 2.5$ nM).^{[2][3]} This strong interaction, coupled with its fluorescent properties, makes it an ideal probe for developing competitive binding assays to screen for other ligands that bind to CRABP II.^[3] Displacement of **DC360** from the protein's hydrophobic binding pocket by a competing ligand results in a measurable change in fluorescence.^[3]

Experimental Protocols

Protocol: In Vitro Fluorometric Binding Assay for CRABP II

This protocol describes a competitive binding assay to determine the relative binding affinity of a test compound for CRABP II by monitoring the displacement of **DC360**.

Materials:

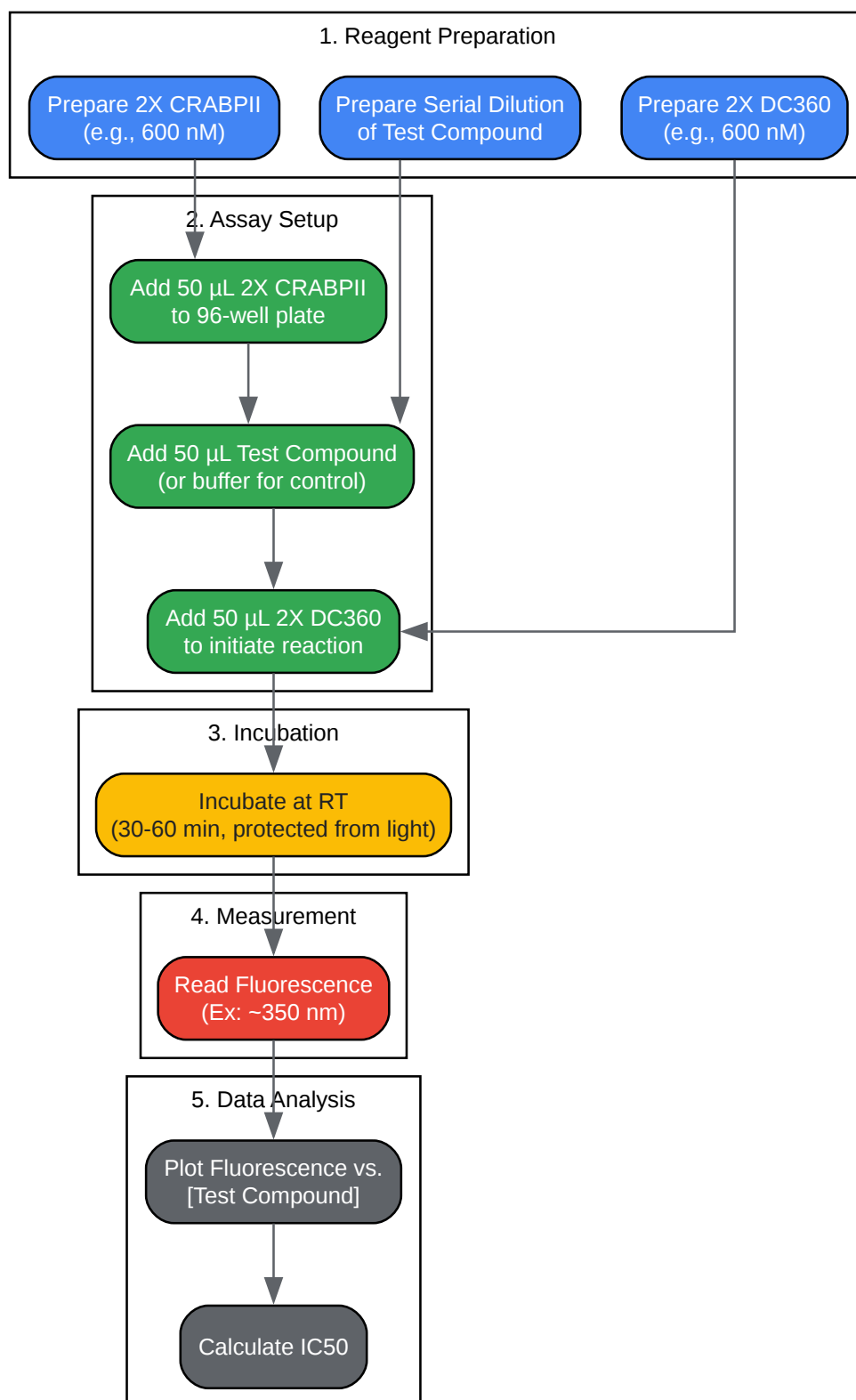
- **DC360**

- Purified recombinant CRABP II protein
- Test compound (unlabeled)
- Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- DMSO (for dissolving compounds)
- Black, non-binding surface 96-well microplate
- Fluorescence plate reader

Procedure:

- Reagent Preparation:
 - Prepare a 2X stock solution of CRABP II in Assay Buffer (e.g., 600 nM).
 - Prepare a 2X stock solution of **DC360** in Assay Buffer with <1% DMSO (e.g., 600 nM).
 - Prepare a serial dilution of the test compound in Assay Buffer.
- Assay Setup (per well):
 - Add 50 µL of 2X CRABP II solution to each well (except for no-protein controls).
 - Add 50 µL of the serially diluted test compound to the wells. For control wells, add 50 µL of Assay Buffer.
 - Initiate the binding reaction by adding 50 µL of 2X **DC360** solution to all wells. The final volume should be 150 µL.
- Incubation:
 - Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
- Fluorescence Measurement:

- Read the fluorescence intensity on a plate reader. Use an excitation wavelength of ~350 nm and measure the emission at the peak wavelength for **DC360** bound to CRABP II (this should be determined empirically, but will be blue-shifted from its emission in buffer).
- Data Analysis:
 - Subtract the background fluorescence from wells containing only buffer and **DC360**.
 - Plot the fluorescence intensity against the concentration of the test compound.
 - Calculate the IC_{50} value, which is the concentration of the test compound that displaces 50% of the bound **DC360**.



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Caption: Experimental workflow for the CRABPII competitive binding assay.

Protocol: Cellular Imaging with DC360

This protocol provides a general guideline for staining cultured cells with **DC360**.

Materials:

- Cultured cells on glass coverslips or imaging-grade plates
- **DC360** stock solution (1-10 mM in DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., 4% Paraformaldehyde in PBS)
- Mounting medium
- Fluorescence microscope with a DAPI filter set or 405 nm laser

Procedure:

- Cell Culture: Seed cells on an appropriate imaging substrate and grow to the desired confluency.
- Staining:
 - Dilute the **DC360** stock solution in pre-warmed complete culture medium to a final working concentration (typically 0.5 - 5 μ M).
 - Remove the existing medium from the cells and replace it with the **DC360**-containing medium.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
- Wash:
 - Remove the staining solution and wash the cells 2-3 times with warm PBS to remove unbound probe.

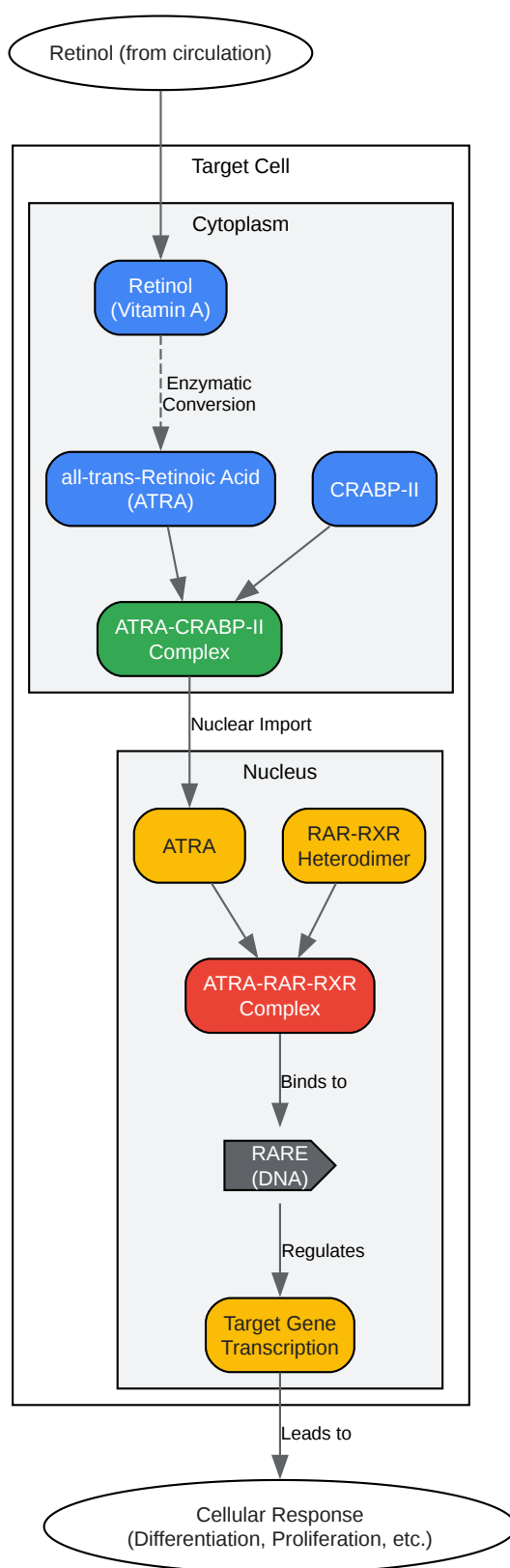
- Fixation (Optional, for fixed-cell imaging):
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells 2-3 times with PBS.
- Imaging:
 - For live-cell imaging, add fresh PBS or imaging buffer to the cells.
 - For fixed-cell imaging, mount the coverslip onto a microscope slide using a suitable mounting medium.
 - Visualize the cells using a fluorescence microscope. Excite with UV or 405 nm light and capture the emission in the blue/green channel.

Retinoid Signaling Pathway

DC360 acts as an analogue of all-trans-retinoic acid (ATRA), a critical signaling molecule derived from Vitamin A.^[2] The canonical retinoid signaling pathway is essential for regulating a wide range of biological processes, including cell development, differentiation, proliferation, and apoptosis.^{[4][5]}

The pathway begins with the transport of retinol (Vitamin A) into the cell.^[4] Inside the cytoplasm, retinol is converted to ATRA in a two-step enzymatic process.^[6] ATRA is chaperoned through the cytoplasm by Cellular Retinoic Acid-Binding Proteins (CRABPs), such as CRABP II.^{[4][7]} CRABP II facilitates the transport of ATRA into the nucleus.^[8]

In the nucleus, ATRA binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).^{[6][9]} This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription and leading to a cellular response.^[9]



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Caption: The canonical retinoid acid signaling pathway.

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